7-Fluorochromone-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorochromone-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The introduction of a fluorine atom at the 7th position of the chromone ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorochromone-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluorochromone, which can be achieved through the fluorination of chromone derivatives.
Amidation Reaction: The 7-fluorochromone is then subjected to an amidation reaction with an appropriate amine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorochromone-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of chromone oxides.
Reduction: Formation of 7-fluorochromone-2-carbinol.
Substitution: Formation of various substituted chromone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-fluorochromone-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit melanin-concentrating hormone receptor 1, which plays a role in regulating energy homeostasis and body weight . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Chromone-2-carboxamide: Lacks the fluorine atom, resulting in different pharmacological properties.
7-Chlorochromone-2-carboxamide: Contains a chlorine atom instead of fluorine, leading to variations in biological activity.
7-Bromochromone-2-carboxamide: Contains a bromine atom, which affects its reactivity and potency.
Uniqueness: The presence of the fluorine atom in 7-fluorochromone-2-carboxamide imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C23H21FN2O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21FN2O5/c24-15-2-3-17-18(27)11-22(31-20(17)10-15)23(28)25-16-5-7-26(8-6-16)12-14-1-4-19-21(9-14)30-13-29-19/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) |
InChI Key |
FVFURMJFTAJXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)F)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.